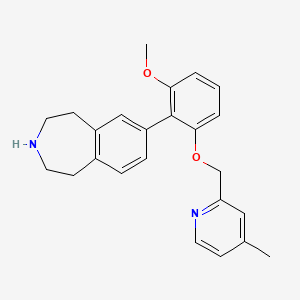

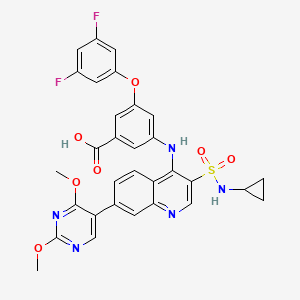

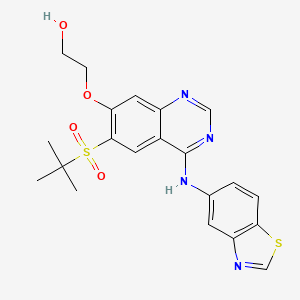

![molecular formula C29H27FN6O4S B607882 5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide CAS No. 1416334-69-4](/img/structure/B607882.png)

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide

Overview

Description

GSK-A1 is an inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα; IC50 = 3.16 nM). It is selective for PI4KIIIα over PI4KIIIβ, PI3Kα, PI3Kβ, and PI3Kδ (IC50s = >50 nM) but also inhibits PI3Kγ (IC50 = 15.8 nM). GSK-A1 decreases the levels of phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) but not PtdIns-(4,5)-P2 in HEK293 cells expressing the angiotensin II type 1 (AT1) receptor (IC50 = 3 nM). GSK-A1 inhibits hepatitis C virus (HCV) genotype 1a and 1b replication.

GSK-A1 is a novel potent inhibitor of PI4KA.

Scientific Research Applications

Role in Hormone Secretion

GSK-A1 has been found to play a significant role in the control of hormone secretion by pituitary cells . It not only acts as a precursor of PI (4,5)P2, but also as a key signaling molecule in many cell types, including pituitary cells, where it controls hormone secretion in a PI (4,5)P2-independent manner .

Potential Anticancer Agent

GSK-A1 has shown potential as an anticancer agent. It has been found to inhibit PtdIns (4,5)P2 resynthesis with an IC50 of about 3 nM . This suggests that GSK-A1 could be used in the treatment of various types of cancer.

Role in Cellular Signaling and Exocytosis

GSK-A1 plays a crucial role in cellular signaling and exocytosis, particularly in hormone-producing pituitary cells . It contributes to the control of pituitary cell functions, including hormone synthesis and secretion .

Inhibitor of PI4KA

GSK-A1 is a potent inhibitor of PI4KA, an enzyme that plays a key role in maintaining plasma membrane phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate levels . This makes it a potential therapeutic agent for conditions related to the dysregulation of these phospholipids.

Role in Drug Development

GSK-A1 is part of a series of compounds that have been optimized to create a potent and selective oral CHK1 preclinical development candidate with in vivo efficacy as a potentiator of DNA damaging chemotherapy and as a single agent .

Role in Phosphoinositide Signaling

GSK-A1 has been found to play a role in phosphoinositide signaling. It has been shown to inhibit PIP2 resynthesis, which is important in the regulation of this process .

Mechanism of Action

Target of Action

GSK-A1, also known as “5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “5-{2-amino-1-[4-(morpholin-4-yl)phenyl]-1H-benzimidazol-6-yl}-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-A1”, is a programmed death receptor-1 (PD-1)-blocking antibody . It binds with high affinity to the PD-1 receptor and blocks its interaction with the ligands PD-L1 and PD-L2 .

Mode of Action

The compound’s interaction with its targets results in the inhibition of the PD-1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . By blocking this interaction, GSK-A1 can enhance the immune response against cancer cells .

Biochemical Pathways

The biochemical pathways affected by GSK-A1 primarily involve the immune response against cancer cells. The PD-1 pathway is a critical immune checkpoint that, when blocked, can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

The pharmacokinetics of GSK-A1, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. The impact of these properties on the bioavailability of GSK-A1 will be crucial in determining its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of GSK-A1’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the interaction between PD-1 and its ligands, GSK-A1 can prevent cancer cells from evading the immune system, potentially leading to their destruction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSK-A1. For instance, factors such as the patient’s overall health, the presence of other medications, and individual genetic variations can all impact how GSK-A1 functions within the body . Additionally, the pharmaceutical industry, including companies like GlaxoSmithKline, is increasingly recognizing the importance of environmental sustainability in drug development .

properties

IUPAC Name |

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOGHKUZDLYXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

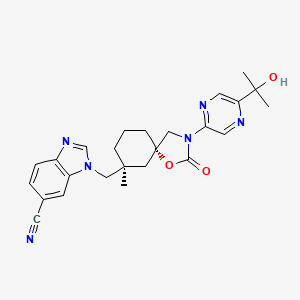

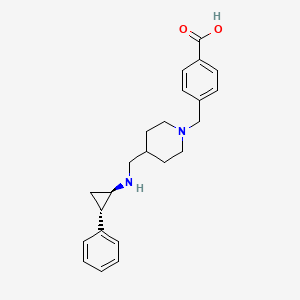

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

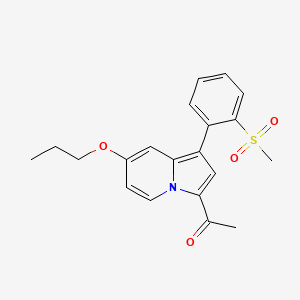

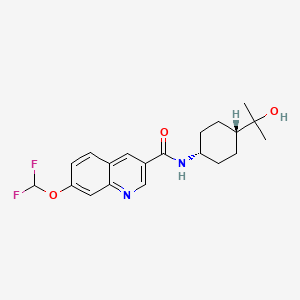

![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)

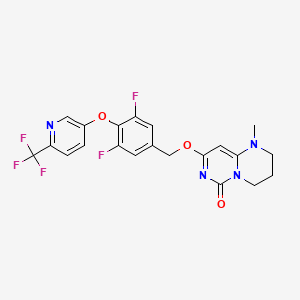

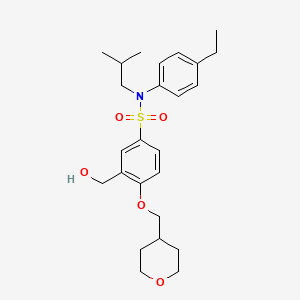

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)